molecular formula C24H38Br2O4 B12541656 Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate CAS No. 142956-00-1

Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate

Cat. No.: B12541656
CAS No.: 142956-00-1
M. Wt: 550.4 g/mol
InChI Key: CAQVBHPEFYCGJN-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two bromine atoms, two hydroxyl groups, and a long pentadecyl chain attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate typically involves the bromination of a precursor compound followed by esterification. The general synthetic route can be outlined as follows:

    Bromination: The precursor compound, 2,4-dihydroxy-6-pentadecylbenzoic acid, is subjected to bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3 and 5 positions.

    Esterification: The brominated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux to facilitate the formation of the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.

    Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of debrominated compounds.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The long pentadecyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate can be compared with other similar compounds such as:

    Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Similar structure but with a shorter methyl chain instead of a pentadecyl chain.

    Ethyl 3,5-dibromo-2,4-dihydroxybenzoate: Lacks the long alkyl chain, resulting in different physical and chemical properties.

    Ethyl 3,5-dibromo-2-hydroxy-6-pentadecylbenzoate: Similar structure but with only one hydroxyl group.

Properties

CAS No.

142956-00-1

Molecular Formula

C24H38Br2O4

Molecular Weight

550.4 g/mol

IUPAC Name

ethyl 3,5-dibromo-2,4-dihydroxy-6-pentadecylbenzoate

InChI

InChI=1S/C24H38Br2O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(24(29)30-4-2)22(27)21(26)23(28)20(18)25/h27-28H,3-17H2,1-2H3

InChI Key

CAQVBHPEFYCGJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OCC

Origin of Product

United States

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